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Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease

(NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which

can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NASH is

complex and involves metabolic dysregulation, lipotoxicity, and inflammatory responses.

Seladelpar (also known as MBX-8025) is a potent and selective agonist for the peroxisome

proliferator-activated receptor delta (PPARδ). PPARs are nuclear receptors that regulate the

transcription of genes involved in metabolic and inflammatory pathways.[1] PPARδ is

expressed in various tissues, including the liver (hepatocytes, cholangiocytes, Kupffer cells,

and stellate cells), muscle, and adipose tissue, making it a promising therapeutic target for

metabolic diseases like NASH.[1]

Mechanism of Action

Seladelpar exerts its effects by binding to and activating PPARδ. Upon activation, PPARδ forms

a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences known as peroxisome proliferator response elements (PPREs) in the promoter

regions of target genes, thereby modulating their transcription.[1]

The key mechanisms of action of Seladelpar relevant to NASH include:

Regulation of Lipid Metabolism: Seladelpar promotes peroxisomal and mitochondrial fatty

acid oxidation, leading to a reduction in hepatic and circulating lipids.[2][3] This helps to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8069339?utm_src=pdf-interest
https://content.equisolve.net/cymabay/media/31cfa3b34dc2f09cb3d36077a3115495.pdf
https://content.equisolve.net/cymabay/media/31cfa3b34dc2f09cb3d36077a3115495.pdf
https://content.equisolve.net/cymabay/media/31cfa3b34dc2f09cb3d36077a3115495.pdf
https://pubmed.ncbi.nlm.nih.gov/38014444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11208022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alleviate the lipotoxicity that is central to NASH pathogenesis.[4][5]

Improvement of Insulin Sensitivity: Preclinical studies have shown that Seladelpar can

normalize hyperglycemia and hyperinsulinemia, improving overall glucose homeostasis.[4]

Anti-inflammatory Effects: Seladelpar exhibits anti-inflammatory properties, which are crucial

for mitigating the hepatic inflammation characteristic of NASH.[1]

Reduction of Bile Acid Synthesis: Seladelpar has been shown to suppress the synthesis of

bile acids by downregulating the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1),

the rate-limiting enzyme in bile acid synthesis, via the Fibroblast Growth Factor 21 (FGF21)

signaling pathway.[6]
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Caption: Seladelpar's signaling pathway in hepatocytes.

Preclinical Research Findings
Multiple preclinical studies have demonstrated the efficacy of Seladelpar in animal models of

NASH.

A study using female Alms1 mutant (foz/foz) mice fed an atherogenic diet for 16 weeks, a

model that develops obesity, dyslipidemia, and diabetes, showed that 8 weeks of treatment
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with Seladelpar (10 mg/kg) reversed NASH pathology.[4] Key findings from this study are

summarized below.

Table 1: Effects of Seladelpar in a Diabetic Obese Mouse Model of NASH[4]

Parameter
Vehicle-treated
foz/foz mice

Seladelpar-treated
foz/foz mice

Outcome

Metabolic Parameters

Blood Glucose ~32 mmol/L ~14 mmol/L Normalized

Serum ALT 300-600 U/L Reduced by 50% Improved

Serum Cholesterol Markedly increased Normalized Normalized

Serum Triglycerides Elevated Decreased Improved

Hepatic Lipids

Total Neutral Lipids Increased Profoundly reduced Improved

Free Cholesterol Strikingly increased Reduced Improved

Histopathology

Hepatocyte Ballooning Present Abolished Resolved

Steatosis Present Substantially reduced Improved

Inflammation Present Substantially reduced Improved

Fibrosis Present Improved Improved

NAFLD Activity Score

(NAS)
6.9 ("definite NASH")

3.13 (Simple

steatosis)
Reversed NASH

Another study in a diet-induced amylin liver NASH (AMLN) mouse model treated for 12 weeks

also showed significant improvements with Seladelpar.[2][3][7]

Table 2: Effects of Seladelpar in a Diet-Induced Mouse Model of NASH[3]
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Parameter NASH Vehicle Seladelpar
Seladelpar +
Liraglutide

Outcome with
Seladelpar

Plasma Markers

ALT Elevated
Significantly

reduced

Significantly

reduced
Improved

AST Elevated
Significantly

reduced

Significantly

reduced
Improved

Liver Fibrosis

Hydroxyproline Increased Starkly reduced Starkly reduced Improved

New Collagen

Synthesis
Increased Starkly reduced Starkly reduced Improved

Liver Steatosis

Steatosis Score

Reduction
0% 82% 100% Improved

NAFLD Activity

Score

≥2-point

improvement
0% 82% 100% Improved

These preclinical data highlight Seladelpar's potential to address multiple facets of NASH

pathology, including metabolic dysregulation, lipotoxicity, inflammation, and fibrosis.

Clinical Trials in NASH
A Phase IIb, randomized, placebo-controlled trial was initiated to evaluate the efficacy and

safety of Seladelpar in patients with NASH.[8] The primary efficacy measure was the change in

liver fat content from baseline at 12 weeks.[8]

However, in November 2019, CymaBay Therapeutics announced the termination of the Phase

IIb trial.[8][9] This decision was based on atypical histological findings, described as an

interface hepatitis presentation, in some patients after 52 weeks of treatment.[8][9] Notably,
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these findings were observed in patients who showed improvements or stabilization in

biochemical markers of inflammation and liver injury and did not experience any liver-related

adverse events.[8][9]

Following an in-depth investigation and a review by an independent expert panel, it was

concluded that there was no evidence of Seladelpar-related liver injury in the Phase II NASH

study.[10] Consequently, in July 2020, the U.S. Food and Drug Administration (FDA) lifted the

clinical hold on Seladelpar, allowing for the potential resumption of clinical trials for NASH.[10]

Experimental Protocols
Diet-Induced NASH Mouse Model Protocol
This protocol is based on methodologies used in preclinical studies of Seladelpar.[2][7]

Objective: To induce NASH in mice through a specialized diet to study the effects of therapeutic

interventions like Seladelpar.

Materials:

C57BL/6J mice

High-fat, high-fructose, high-cholesterol diet (e.g., AMLN diet)

Standard chow

Seladelpar sodium salt

Vehicle (e.g., 1% methylcellulose)

Gavage needles

Metabolic cages

Blood collection supplies

Tissue collection and preservation supplies (formalin, liquid nitrogen)

Procedure:
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Acclimatization: Acclimatize mice to the facility for at least one week with ad libitum access to

standard chow and water.

Diet Induction: At 6-8 weeks of age, switch the experimental group of mice to the NASH-

inducing diet. A control group should remain on standard chow.

Disease Development: Maintain mice on the respective diets for a period sufficient to induce

NASH pathology (e.g., 16-20 weeks).

Treatment:

Randomize the NASH-induced mice into treatment and vehicle control groups.

Prepare Seladelpar solution in the vehicle at the desired concentration (e.g., 10 mg/kg).

Administer Seladelpar or vehicle daily via oral gavage for the duration of the treatment

period (e.g., 8-12 weeks).

Monitoring: Monitor body weight, food intake, and water intake regularly. Perform metabolic

assessments such as glucose tolerance tests at specified time points.

Sample Collection: At the end of the treatment period, collect blood samples for biochemical

analysis (e.g., ALT, AST, lipids).

Tissue Harvesting: Euthanize the mice and harvest the liver. A portion of the liver should be

fixed in 10% neutral buffered formalin for histological analysis, and another portion should be

snap-frozen in liquid nitrogen for molecular and biochemical analyses.

Experimental Workflow for Preclinical NASH Studydot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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